molecular formula C28H20FN5O2S B12143670 (5Z)-2-(4-fluorophenyl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12143670
M. Wt: 509.6 g/mol
InChI Key: PRWIRKCDAAXSSE-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the thiazole and triazole rings, followed by the introduction of various substituents. A common synthetic route might involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of a thiourea derivative with a haloketone.

    Formation of the Triazole Ring: This can be synthesized by the reaction of hydrazine with a suitable nitrile or carboxylic acid derivative.

    Introduction of Substituents: The various substituents (e.g., 4-fluorophenyl, 4-methoxy-3-methylphenyl, and phenyl groups) can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentration.

    Purification Techniques: Crystallization, chromatography, or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biology, such compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, thiazolo[3,2-b][1,2,4]triazoles are investigated for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor agonists, or antagonists.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in cell signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Known for their antimicrobial and antifungal activities.

    Triazole Derivatives: Widely used in antifungal medications.

    Pyrazole Derivatives: Studied for their anti-inflammatory and analgesic properties.

Uniqueness

The uniqueness of “(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its complex structure, which combines multiple pharmacophores into a single molecule. This allows for a wide range of potential biological activities and applications.

Properties

Molecular Formula

C28H20FN5O2S

Molecular Weight

509.6 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H20FN5O2S/c1-17-14-19(10-13-23(17)36-2)25-20(16-33(31-25)22-6-4-3-5-7-22)15-24-27(35)34-28(37-24)30-26(32-34)18-8-11-21(29)12-9-18/h3-16H,1-2H3/b24-15-

InChI Key

PRWIRKCDAAXSSE-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.